Predicted pKa and Basicity: N,N,2-Trimethyl Derivative vs. N,N-Dimethyl Analog (2-Desmethyl)
The predicted pKa of N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is 8.33±0.10, compared to 8.56±0.10 for the 2-desmethyl analog N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1185538-68-4) . The 0.23-unit lower pKa for the 2-methyl derivative indicates reduced basicity of the piperazine moiety, attributable to the electron-withdrawing inductive effect of the 2-methyl group on the pyrimidine ring. This difference is large enough to shift the ionization equilibrium at physiological pH 7.4, where the fraction of uncharged (free-base) species differs measurably between the two compounds.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the piperazine nitrogen |
|---|---|
| Target Compound Data | pKa = 8.33±0.10 (Predicted) |
| Comparator Or Baseline | N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1185538-68-4): pKa = 8.56±0.10 (Predicted) |
| Quantified Difference | ΔpKa = −0.23 (target compound is less basic) |
| Conditions | Predicted values from ChemicalBook database; computational method not specified |
Why This Matters
A lower pKa alters the protonation state at physiological pH, directly impacting passive membrane permeability, solubility, and off-target promiscuity—key considerations when selecting a compound for cell-based kinase assays or in vivo pharmacology studies.
